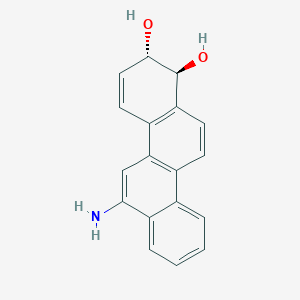
(1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene: is a polycyclic aromatic hydrocarbon derivative. It is known for its role in the study of genotoxic metabolites and its potential carcinogenic properties. This compound is a metabolite of 6-aminochrysene, which is activated by cytochrome P450 enzymes in both rats and humans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene typically involves the reduction of 6-nitrochrysene followed by further metabolic processes. The reduction process can be carried out using rat liver microsomes under aerobic conditions .
Industrial Production Methods: There is limited information on the industrial production methods for this compound, as it is primarily used in research settings rather than large-scale industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form genotoxic metabolites.
Reduction: The reduction of 6-nitrochrysene to form trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene.
Substitution: Various substitution reactions can occur, particularly involving the amino group.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes are commonly used for the oxidation process.
Reduction: Rat liver microsomes are used under aerobic conditions for the reduction process.
Major Products Formed:
Applications De Recherche Scientifique
Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is primarily used in scientific research to study its genotoxic and carcinogenic properties. It is used to understand the metabolic pathways and activation processes of polycyclic aromatic hydrocarbons. This compound is also used in studies involving cytochrome P450 enzymes and their role in the activation of carcinogens .
Mécanisme D'action
The mechanism of action of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene involves its activation by cytochrome P450 enzymes. The compound undergoes oxidation and reduction reactions to form genotoxic metabolites. These metabolites can interact with DNA, leading to mutations and potential carcinogenic effects .
Comparaison Avec Des Composés Similaires
6-Aminochrysene: The parent compound from which trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is derived.
6-Nitrochrysene: A precursor in the synthesis of trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene.
Uniqueness: Trans-1,2-Dihydro-1,2-dihydroxy-6-aminochrysene is unique due to its specific metabolic activation pathways and its role in the formation of genotoxic metabolites. Its study provides valuable insights into the mechanisms of carcinogenesis and the role of cytochrome P450 enzymes in the activation of polycyclic aromatic hydrocarbons .
Propriétés
Numéro CAS |
117760-93-7 |
|---|---|
Formule moléculaire |
C18H15NO2 |
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
(1S,2S)-6-amino-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H15NO2/c19-16-9-15-11(10-3-1-2-4-13(10)16)5-6-14-12(15)7-8-17(20)18(14)21/h1-9,17-18,20-21H,19H2/t17-,18-/m0/s1 |
Clé InChI |
BDQUGJCOXDENQA-ROUUACIJSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O |
SMILES isomérique |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)[C@@H]([C@H](C=C4)O)O |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C=C2N)C4=C(C=C3)C(C(C=C4)O)O |
Key on ui other cas no. |
117760-93-7 |
Synonymes |
1,2-dihydro-1,2-dihydroxy-6-aminochrysene 6-aminochrysene-1,2-dihydrodiol AC-1,2-dihydrodiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















